molecular formula C23H16F3N3O2 B2742326 2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 898417-49-7

2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No. B2742326
CAS RN: 898417-49-7
M. Wt: 423.395
InChI Key: IBQBCAYLGUAWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide” is a versatile chemical compound used in scientific research. It exhibits unique properties making it suitable for various applications, such as drug discovery, material synthesis, and catalysis. The molecular formula is C23H16F3N3O2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The molecular formula is C23H16F3N3O2, indicating that it contains 23 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides demonstrated their potential as anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial agents. The compounds were synthesized from 3-chlorobenzoyl-indolizine-1-carboxylic acid and showed excellent in vitro activities, supported by molecular docking studies (Mahanthesha, Suresh, & Naik, 2022).

Domino Reaction Synthesis

Another research article presented a novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This synthesis method represents a straightforward approach to constructing complex molecules, potentially opening new avenues for the development of pharmaceuticals and materials (Ziyaadini et al., 2011).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles, prepared through a new synthesis route, showed remarkable antiavian influenza virus activity. These compounds, including the synthesis of novel benzamide-based derivatives, highlight the versatility of indolizine-1-carboxamide derivatives in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

Target of Action

The compound, 2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound exerts multiple effects at the molecular and cellular levels.

properties

IUPAC Name

2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c24-23(25,26)15-10-4-5-11-16(15)28-22(31)18-17-12-6-7-13-29(17)20(19(18)27)21(30)14-8-2-1-3-9-14/h1-13H,27H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQBCAYLGUAWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide

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